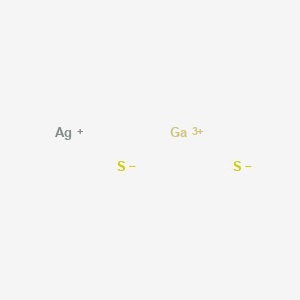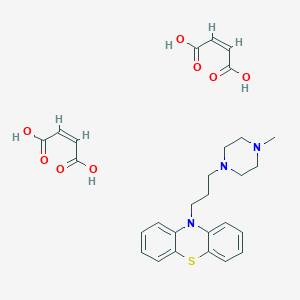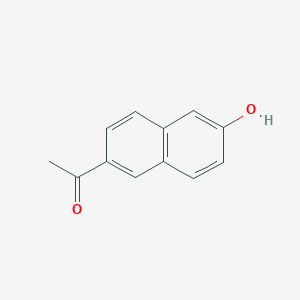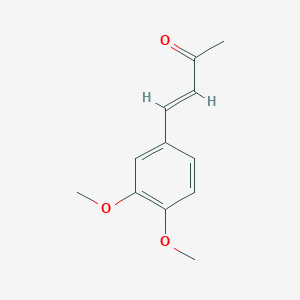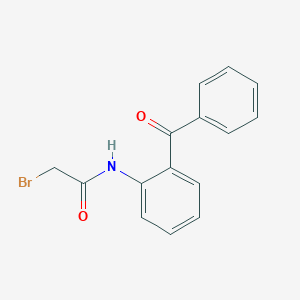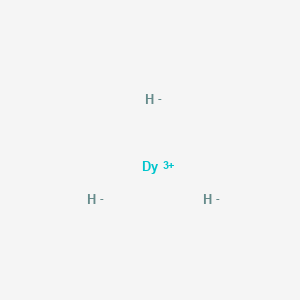
Lithium niobium trioxide
説明
Lithium niobium trioxide (LiNbO3) is a ferroelectric crystal with a Curie temperature of 1210 °C and a spontaneous polarization intensity of 50 × 10-5 C/cm2 . It has an iron titanium type structure and a relative density of 4.30 .
Synthesis Analysis
The synthesis of niobium oxide nanoparticles involves the solvothermal synthesis from niobium chloride in benzyl alcohol . Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl 6−x O x] complexes form through the exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl 6−x O x] octahedra assemble .Molecular Structure Analysis
The structural glass system of lithium-niobium-calcium tellurite glass TeO 2 + Li 2 O + Nb 2 O 5 + CaO + NiO was drawn by using GaussView where the bond length and angle need to be set correctly by referring to the values on earlier researches . The essential features of the structure of lithium niobate, including its hexagonal and rhombohedral unit cells, are illustrated and the principal (Cartesian) axes used in the description of the anisotropic properties are specified relative to the crystal structure .Chemical Reactions Analysis
In battery technology, materials chemistry is key and Niobium is playing a decisive role in achieving the ever pressing demands for batteries with better performance, fast charging capabilities, longer durability and at the same time maintaining safety as a number one priority . The literature attributes the peak I to (i) Li intercalation corresponding to the oxidation state transitions Nb 5+ to Nb 4+ (Nb 5+ is present in niobium pentoxide Nb 2 O 5, and Nb 4+ in niobium dioxide NbO 2) [16,58,87], (ii) Li insertion into the metal oxide to form a solid-solution like compound , or (iii) a conversion reaction .Physical And Chemical Properties Analysis
Ferroelectric lithium niobate (LiNbO 3) is widely used in integrated and guided-wave optics because of its favorable optical, piezoelectric, electro-optic, elastic, photoelastic, and photorefractive properties .科学的研究の応用
Optical and Electrooptical Systems
LiNbO3 is renowned for its piezoelectric, electrooptical, photoelastic, acousto-optic, and nonlinear optical coefficients . These properties make it an ideal candidate for use in optical and electrooptical systems . Its ability to modulate light makes it suitable for applications such as optical waveguides, modulators, and switches that are essential in telecommunications and signal processing.
Energy Storage Systems
In the realm of energy storage, particularly lithium-ion batteries (LIBs) , LiNbO3 has shown promise due to its long-term cyclability, high capacities, and structural stability . The compound’s unique electronic properties derived from its polymorphic structures are beneficial for developing new anode materials that offer fast charging, high power, and safety .
Renewable Energy Technologies
Niobium’s role in LiNbO3 contributes to the creation of more efficient and sustainable energy solutions. It is instrumental in the development of next-generation batteries and nanocrystalline magnetic materials used in energy conversion and transfer . These advancements are crucial for supporting the global shift towards renewable energy sources.
Structural and Electrical Characterization
LiNbO3 nanoparticles synthesized via the sol-gel process have been structurally and electrically characterized for their potential use in various technological applications . The material’s structural properties are analyzed using techniques like X-ray diffraction, Raman spectroscopy, and scanning electron microscopy , while its electrical properties are studied through impedance spectroscopy .
Advanced Material Synthesis
The sol-gel process used to synthesize LiNbO3 allows for lower processing temperatures , minimizing the loss of stoichiometry and formation of secondary phases . This method is advantageous over solid-state reaction processes and is key in producing high-quality LiNbO3 for various applications.
Nanotechnology
LiNbO3’s remarkable properties extend to the nanoscale, where it can be used to develop powerful nanocrystalline magnetic materials . These materials are essential for efficient electricity control and conversion, finding applications in charging stations, on-board chargers for electric vehicles, and smart meters .
Hydrogenation for Enhanced Performance
Recent studies have explored the hydrogenation of niobium-based oxides to improve their performance in LIBs. The treatment creates oxygen vacancies and enhances electronic conductivity and lithium-ion diffusion , which are critical for the electrochemical kinetics of battery anodes .
Ferroelectric Material Research
LiNbO3 is a well-known artificially synthesized ferroelectric material. Its comparison with barium titanate in high-tech applications highlights its significance in the field. Research into the ferroelectric properties of LiNbO3 continues to be a vibrant area, with implications for memory devices, sensors, and actuators .
作用機序
Target of Action
Lithium niobium trioxide, also known as lithium niobate, is primarily used in the field of electronics and energy storage, particularly in lithium-ion batteries . It serves as an anode active material in these batteries . Additionally, it has been gaining popularity for its ability to cut charging times and fire risks in lithium-ion batteries for electric vehicles .
Mode of Action
The interaction of lithium niobium trioxide with its targets involves a complex process. In lithium-ion batteries, lithium niobium trioxide acts as an insertion layer between electrodes and electrolytes . This layer is known to protect the electrodes and electrolytes from unwanted reactions and enhance lithium transport across interfaces .
Biochemical Pathways
Lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Pharmacokinetics
It is known that lithium niobium trioxide is a colorless solid and insoluble in water .
Result of Action
The molecular and cellular effects of lithium niobium trioxide’s action are primarily seen in its role in lithium-ion batteries. It is known to protect the electrodes and electrolytes from unwanted reactions and enhance lithium transport across interfaces . This results in improved operation of lithium-ion batteries, including all-solid-state lithium-ion batteries .
Action Environment
The action of lithium niobium trioxide can be influenced by environmental factors. For instance, it is stable against an air environment and possesses a high melting point . Its performance can be influenced by the temperature and the presence of other elements or compounds . For example, lithium niobium trioxide can be doped with magnesium oxide, which increases its resistance to optical damage .
将来の方向性
Niobium is transforming materials to enable the development of the next generation of batteries . More than evolution, for us it is a real e-volution . By 2025 our plan is to have 3 more industrial plants of niobium oxide products for battery applications and by 2030 have a total production of over 20 kt .
特性
IUPAC Name |
lithium;niobium(5+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Nb.3O/q+1;+5;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVBHJWAIYBPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-2].[O-2].[O-2].[Nb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiNbO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12034-89-8 (strontium(2:1) salt), 12059-51-7 (rubidium salt) | |
| Record name | Lithium niobate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
147.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium niobium trioxide | |
CAS RN |
12031-63-9 | |
| Record name | Lithium niobate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What makes Lithium Niobium Trioxide suitable for use in Metal-Insulator-Semiconductor (MIS) structures?
A1: While the abstract itself doesn't delve into the specifics, it highlights that the research investigates LiNbO3 thin films in the context of MIS structures with a focus on ferroelectric properties []. This suggests that the researchers are interested in leveraging the inherent ferroelectric nature of Lithium Niobium Trioxide for potential applications in MIS devices. Ferroelectric materials like LiNbO3 possess a spontaneous electric polarization that can be switched by an external electric field. This property is particularly attractive for memory devices, transistors, and other applications requiring switchable polarization states.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







